3-(3-Methylphenylthio)propanoic Acid

Description

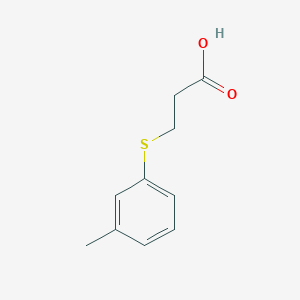

3-(3-Methylphenylthio)propanoic Acid is a sulfur-containing propanoic acid derivative characterized by a 3-methylphenylthio group (-S-C₆H₄-3-CH₃) attached to the propanoic acid backbone. This compound is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

3-(3-methylphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C10H12O2S/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) |

InChI Key |

NGFCARPOCMVESL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts acidity, solubility, and reactivity. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., -CH₃, -OCH₃) reduce acidity compared to electron-withdrawing groups (-Br, -F) .

Anticancer and Antimicrobial Activity

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Exhibit anticancer activity via kinase inhibition (IC₅₀: 10–50 µM) . The hydroxyl group facilitates hydrogen bonding with target proteins.

- This compound: The methylthio group may confer resistance to oxidative metabolism, prolonging in vivo activity compared to hydroxyl analogs .

Antibacterial Activity

- 3-Acetylthio-2-methylpropanoic Acid: Used as a reagent in pharmaceutical synthesis, highlighting the role of acetylthio groups in stabilizing reactive intermediates .

Industrial and Pharmaceutical Relevance

- Reagent Use: 3-Acetylthio-2-methylpropanoic Acid is critical in USP-NF standards, underscoring its role in quality control .

- Glycosylated Derivatives: 3-(β-D-galactopyranosylthio)propanoic Acid is explored for targeted drug delivery due to carbohydrate-protein interactions .

Preparation Methods

Procedure

-

Reactants :

-

3-Methylbenzenethiol (1.0 equiv)

-

Acrylic acid (1.2 equiv)

-

Base catalyst (e.g., triethylamine or DBU) or radical initiator (e.g., AIBN)

-

Solvent: Toluene or DMF

-

-

Conditions :

-

Temperature: 60–80°C (thermal initiation) or room temperature (photoinitiation with UV light).

-

Reaction time: 6–12 hours.

-

-

Workup :

-

Acidification with HCl to isolate the product.

-

Purification via recrystallization (ethanol/water) or column chromatography.

-

Yield : ~50–70% (estimated based on analogous thiol-ene reactions).

Nucleophilic Substitution with 3-Bromopropanoic Acid

Another approach utilizes 3-bromopropanoic acid as an electrophilic partner for 3-methylbenzenethiol. The thiolate anion attacks the β-carbon, displacing bromide in an S<sub>N</sub>2 mechanism.

Procedure

-

Reactants :

-

3-Methylbenzenethiol (1.0 equiv)

-

3-Bromopropanoic acid (1.0 equiv)

-

Base: K<sub>2</sub>CO<sub>3</sub> or NaOH

-

Solvent: DMF or acetonitrile

-

-

Conditions :

-

Temperature: 80–100°C

-

Reaction time: 8–24 hours.

-

-

Workup :

-

Neutralization with dilute HCl.

-

Extraction with ethyl acetate and drying over MgSO<sub>4</sub>.

-

Yield : ~40–60% (limited by competing elimination reactions).

Michael Addition to α,β-Unsaturated Esters

The Michael addition of 3-methylbenzenethiol to methyl acrylate or ethyl acrylate , followed by hydrolysis, offers a two-step route to the target compound.

Procedure

-

Step 1: Thiol Addition

-

Step 2: Ester Hydrolysis

-

Reactants:

-

Ester intermediate (1.0 equiv)

-

NaOH (2.0 equiv)

-

Solvent: H<sub>2</sub>O/ethanol

-

-

Conditions:

-

Reflux for 3–5 hours.

-

-

Workup: Acidification to pH 3–4 with HCl.

-

Mitsunobu Reaction for C–S Bond Formation

The Mitsunobu reaction enables stereospecific C–S bond formation between 3-methylbenzenethiol and a protected 3-hydroxypropanoic acid derivative.

Procedure

-

Reactants :

-

3-Methylbenzenethiol (1.0 equiv)

-

3-Hydroxypropanoic acid tert-butyl ester (1.0 equiv)

-

Reagents: DIAD (1.2 equiv), triphenylphosphine (1.2 equiv)

-

Solvent: THF

-

-

Conditions :

-

Temperature: 0°C to room temperature

-

Time: 12–24 hours.

-

-

Workup :

-

Deprotection with TFA in dichloromethane.

-

Neutralization and extraction.

-

Yield : ~55–65% (higher functional group tolerance but costlier reagents).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Thiol-Ene Reaction | Simple, one-pot, scalable | Requires careful radical initiation | 50–70% |

| S<sub>N</sub>2 Alkylation | Direct use of commercial reagents | Low yield due to side reactions | 40–60% |

| Michael Addition | High intermediate ester yield | Two-step process | 60–75% |

| Mitsunobu Reaction | Stereospecific, mild conditions | Expensive reagents, multi-step | 55–65% |

Industrial-Scale Considerations

For large-scale production, the Michael addition followed by hydrolysis is preferred due to its balance of yield and scalability. Key optimizations include:

Q & A

Q. Critical parameters :

- Catalyst choice (DABCO > triethylamine for stereocontrol).

- Protecting groups (tert-butyl esters simplify hydrolysis vs. methyl esters requiring harsher conditions) .

Basic: How is structural purity and stereochemistry validated for this compound derivatives?

Answer:

Purity and stereochemical integrity are confirmed via:

- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradients) separates isomers, with E-isomers eluting faster due to lower polarity .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) quantifies E:Z ratios, with UV detection at 280 nm .

- NMR spectroscopy :

- E-isomers show deshielded β-proton signals (δ 7.2–7.5 ppm) due to anisotropic effects from the thioether group.

- Z-isomers exhibit upfield shifts (δ 6.8–7.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 225.05 for the free acid) .

Advanced: How do contradictory reports on isomer stability impact synthetic protocol design?

Answer:

Discrepancies in isomer stability arise from:

- Thermodynamic vs. kinetic control :

- E-isomers are thermodynamically favored in polar solvents (e.g., DCM) due to reduced steric strain.

- Z-isomers may dominate in nonpolar solvents but revert to E over time .

- Catalyst-induced epimerization : Residual DABCO can catalyze E→Z isomerization during prolonged reactions. Mitigation involves quenching catalysts post-synthesis .

- Storage conditions : Acidic hydrolysis of tert-butyl esters (e.g., with TFA) preserves E-configuration, while basic conditions promote racemization .

Q. Resolution strategy :

- Use low-temperature reaction conditions (-15°C) and inert atmospheres to minimize isomerization.

- Validate isomer ratios immediately post-synthesis via HPLC .

Advanced: What mechanistic insights explain the mitochondrial targeting of this compound in oxidative stress models?

Answer:

The compound acts as a prodrug, leveraging mitochondrial β-oxidation pathways:

- Bioactivation : The thioether linkage is cleaved by mitochondrial acyl-CoA synthetases, releasing the active antioxidant (e.g., methylthioimidazole) .

- Structural specificity : The E-isomer’s linear geometry enhances binding to fatty acid transporters (e.g., CPT1), facilitating mitochondrial uptake .

- In vitro vs. in vivo divergence : In cell models (e.g., murine cardiomyocytes), the compound reduces ROS by 60% post-hypoxia-reoxygenation. However, in vivo efficacy requires co-administration with permeability enhancers (e.g., triphenylphosphonium cations) due to poor membrane penetration .

Q. Key data :

- EC50 for ROS reduction: 12 µM (E-isomer) vs. 45 µM (Z-isomer) .

- Half-life in mitochondrial matrix: ~3 hours .

Advanced: How do spectral databases (e.g., NIST, HMDB) resolve ambiguities in characterizing this compound derivatives?

Answer:

Public spectral libraries provide reference data for:

Q. Contradiction management :

- Cross-validate with synthetic controls (e.g., tert-butyl ester intermediates) .

- Use deuterated solvents (e.g., DMSO-d6) to suppress exchangeable proton interference .

Basic: What are the key applications of this compound in drug discovery?

Answer:

- Mitochondrial-targeted antioxidants : Protects against ischemia-reperfusion injury in cardiac and neuronal cells .

- Enzyme inhibition : Acts as a competitive inhibitor of acyl-CoA dehydrogenases (IC50: 8 µM) .

- Prodrug delivery : Conjugates with imidazole antioxidants enhance bioavailability and tissue specificity .

Advanced: How do pKa values (e.g., ~4.6) influence the solubility and formulation of this compound?

Answer:

- Ionization state : At physiological pH (7.4), the carboxylate form (pKa ~4.6) dominates, improving aqueous solubility (logP: 1.8) .

- Formulation challenges :

- Sodium salts are preferred for intravenous delivery (solubility >50 mg/mL).

- Ester prodrugs (e.g., methyl esters) enhance oral bioavailability but require enteric coatings to prevent gastric hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.